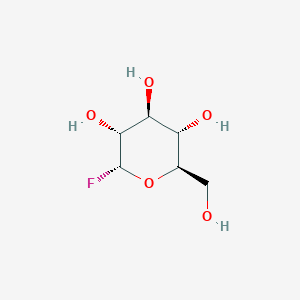

alpha-D-Glucopyranosyl fluoride

描述

Alpha-D-Glucopyranosyl fluoride: is a chemical compound with the molecular formula C6H11FO5 . It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a fluorine atom. This compound is of significant interest in the field of carbohydrate chemistry due to its unique properties and reactivity.

作用机制

Target of Action

Alpha-D-Glucopyranosyl fluoride primarily targets glycoside hydrolases (GHs) . These enzymes are found in all biological kingdoms and play a crucial role in carbohydrate metabolism . They catalyze the biochemical transfer of carbohydrate units from donor sugars to acceptor biomolecules or water .

Mode of Action

This compound interacts with its targets, the glycoside hydrolases, through a process of hydrolysis . This interaction involves the departure of a fluoride ion within a glycoside hydrolase active site that stabilizes pyranosylium ion-like transition states . The catalysis is driven solely by H-bonding assistance from an enzymatic carboxylic acid residue . No assistance is required from the bound nucleophile, which in these two cases is either a water molecule (GH15) or a sugar hydroxyl group (GH55) .

Biochemical Pathways

The hydrolysis of this compound by glycoside hydrolases affects the carbohydrate metabolism pathway . This process results in the biochemical transfer of carbohydrate units from donor sugars to acceptor biomolecules or water . The specific downstream effects of this process depend on the specific glycoside hydrolase involved and the broader metabolic context.

Pharmacokinetics

The compound’s interaction with glycoside hydrolases suggests that it may be metabolized through the carbohydrate metabolism pathway .

Result of Action

The hydrolysis of this compound by glycoside hydrolases results in the formation of D-glucose . This process involves either configurational inversion or retention, depending on the specific enzyme involved . The transition states for both enzymatic reactions are essentially identical .

生化分析

Biochemical Properties

Alpha-D-Glucopyranosyl fluoride plays a significant role in biochemical reactions, particularly those involving glycoside hydrolases. It acts as a substrate for these enzymes, allowing researchers to investigate the catalytic mechanisms and substrate specificity of various glycosidases. For instance, this compound is known to interact with enzymes such as alpha-glucosidase from Aspergillus niger, where it forms a glycosyl-enzyme intermediate . This interaction is crucial for identifying the catalytic nucleophile at the enzyme’s active site, providing insights into enzyme function and inhibition .

Cellular Effects

This compound influences various cellular processes by acting as a competitive inhibitor or substrate mimic for glycosidases. In cellular environments, it can affect cell signaling pathways and gene expression by modulating the activity of enzymes involved in carbohydrate metabolism. For example, the inhibition of alpha-glucosidase by this compound can lead to altered glucose levels within cells, impacting cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active sites of glycoside hydrolases. It binds to these enzymes, mimicking the natural substrate and forming a stable intermediate. This binding can either inhibit the enzyme’s activity or facilitate the study of its catalytic process. The fluoride group in this compound acts as a leaving group during the hydrolysis reaction, providing a clear pathway for studying enzyme kinetics and transition states .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimentation. Over extended periods, it may degrade, leading to reduced efficacy in enzyme inhibition or altered interaction with biomolecules . Long-term studies in vitro and in vivo have demonstrated consistent effects on cellular function, with minimal degradation observed under controlled conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, it effectively inhibits glycosidase activity without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions, including disruptions in carbohydrate metabolism and potential damage to tissues . Threshold effects have been observed, where a specific dosage range maximizes efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-glucosidase, influencing the hydrolysis of glycosidic bonds and the release of glucose. This interaction can affect metabolic flux and the levels of various metabolites within cells . The compound’s role in these pathways provides valuable insights into the regulation of carbohydrate metabolism and enzyme function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its effects on enzyme activity and cellular processes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals direct the compound to these compartments, ensuring its effective participation in biochemical reactions . The subcellular localization of this compound is crucial for its activity and function, as it allows for precise modulation of enzyme activity and metabolic processes .

准备方法

Synthetic Routes and Reaction Conditions: Alpha-D-Glucopyranosyl fluoride can be synthesized through various methods. One common approach involves the reaction of glucose with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the substitution of the hydroxyl group with a fluorine atom .

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic synthesis. Enzymes such as glycoside hydrolases are employed to catalyze the reaction, ensuring high specificity and yield .

化学反应分析

Types of Reactions: Alpha-D-Glucopyranosyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Hydrolysis: This compound can be hydrolyzed to produce glucose and fluoride ions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include azide and acetate anions.

Hydrolysis: Hydrolysis reactions are often catalyzed by enzymes such as glycoside hydrolases.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used.

Hydrolysis: The primary products are glucose and fluoride ions.

科学研究应用

Alpha-D-Glucopyranosyl fluoride has numerous applications in scientific research:

Chemistry: It is used as a substrate in studies of glycoside hydrolases to understand enzyme mechanisms and kinetics.

Biology: This compound is employed in the study of carbohydrate metabolism and enzyme specificity.

Medicine: It serves as a model compound in the development of enzyme inhibitors for therapeutic purposes.

Industry: this compound is used in the synthesis of various glycosylated products, which have applications in the food and pharmaceutical industries.

相似化合物的比较

- Alpha-D-Glucopyranosyl chloride

- Alpha-D-Glucopyranosyl bromide

- Alpha-D-Glucopyranosyl iodide

Comparison: Alpha-D-Glucopyranosyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The small size and high electronegativity of fluorine make this compound a valuable compound in various chemical and biological studies.

生物活性

Alpha-D-glucopyranosyl fluoride (α-D-GlcF) is a glycosyl fluoride that has garnered attention in carbohydrate chemistry and biochemistry due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of α-D-glucopyranosyl fluoride, including its mechanisms of action, applications in enzymatic reactions, and potential therapeutic uses.

α-D-Glucopyranosyl fluoride is a glycosyl halide characterized by the presence of a fluorine atom in place of a hydroxyl group. The fluorine atom's size is comparable to that of a hydroxyl group, which allows for similar steric interactions in biochemical processes. The compound can be synthesized through various methods, including the treatment of protected sugars with hydrogen fluoride in pyridine, which enhances its stability compared to other glycosyl halides like chlorides and bromides .

Inhibition of Enzymatic Activity

One significant aspect of α-D-glucopyranosyl fluoride is its role as an inhibitor of α-glucan phosphorylase. Research indicates that high concentrations of adenosine monophosphate (AMP) can enhance the inhibitory effect of α-D-glucopyranosyl fluoride on this enzyme . This inhibition is crucial for understanding how glycosyl fluorides can modulate metabolic pathways involving glucans.

Interaction with Glycosylases

Studies have shown that α-D-glucopyranosyl fluoride can undergo hydrolysis through both retaining and inverting mechanisms when acted upon by glycosylases. The transition state structures for these reactions have been characterized, providing insights into the molecular interactions at play during enzymatic catalysis .

Glycosylation Reactions

α-D-Glucopyranosyl fluoride serves as an effective glycosyl donor in synthetic carbohydrate chemistry. Its thermal stability and ability to participate in chemospecific activation make it valuable for synthesizing various O- and C-glycosides. The compound's use has been documented in the synthesis of complex carbohydrates, which are essential for various biological functions .

Mechanistic Probes

Due to its stability and reactivity, α-D-glucopyranosyl fluoride is employed as a mechanistic probe in enzyme studies. It aids researchers in elucidating enzyme mechanisms and understanding carbohydrate biotransformations, thereby contributing to advancements in biochemical research .

Stability Studies

In a study examining the stability of glycosyl fluorides, α-D-glucopyranosyl fluoride demonstrated remarkable resistance to hydrolysis under specific conditions, making it suitable for prolonged experimental applications. The findings emphasized its potential utility in various biochemical assays .

Synthesis of Glycomimetics

Recent research has explored the synthesis of fluorinated glycomimetics using α-D-glucopyranosyl fluoride as a precursor. These compounds exhibit improved stability and biological activity compared to their non-fluorinated counterparts, highlighting the importance of fluorine substitution in carbohydrate chemistry .

Data Summary

The following table summarizes key findings related to the bond lengths and structural properties of α-D-glucopyranosyl fluoride compared to other glycosyl halides:

| Compound | C1—C2 (Å) | C1—F (Å) | C2—C3 (Å) | C3—C4 (Å) | C4—C5 (Å) |

|---|---|---|---|---|---|

| α-D-Glucopyranosyl Fluoride | 1.572 | 1.398 | 1.512 | 1.515 | 1.516 |

| α-D-Glucosyl Chloride | 1.383 | 1.777 | - | - | - |

| α-D-Glucosyl Bromide | 1.445 | - | - | - | - |

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMYEINZLWEOQU-DVKNGEFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-10-7 | |

| Record name | 1-Fluoro-1-deoxy-?-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。